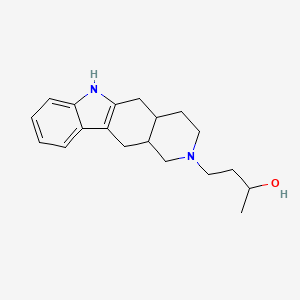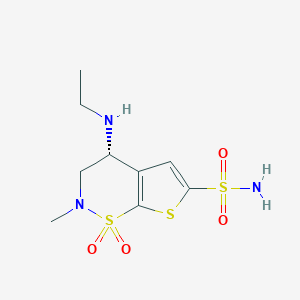
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves several synthetic routes and reaction conditions. The synthesis typically starts with the appropriate pyridinecarboxaldehyde derivative, followed by the introduction of the tetrahydro-1-(1,1-dimethylethyl) group. The O-methyloxime formation is achieved through the reaction with methoxyamine hydrochloride under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme inhibition and receptor bindingIndustrially, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- stands out due to its unique structural features and versatile applications. Similar compounds include other pyridinecarboxaldehyde derivatives and tetrahydropyridine compounds. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
Número CAS |
139886-20-7 |
|---|---|
Fórmula molecular |
C11H21ClN2O |
Peso molecular |
232.75 g/mol |
Nombre IUPAC |
(E)-1-(1-tert-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-11(2,3)13-7-5-6-10(9-13)8-12-14-4;/h6,8H,5,7,9H2,1-4H3;1H/b12-8+; |
Clave InChI |
VQJDUEQCFORFEC-MXZHIVQLSA-N |
SMILES isomérico |
CC(C)(C)N1CCC=C(C1)/C=N/OC.Cl |
SMILES canónico |
CC(C)(C)N1CCC=C(C1)C=NOC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)







